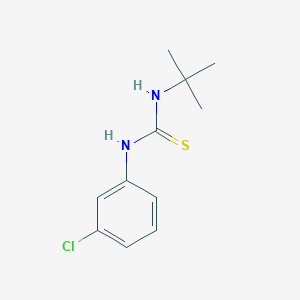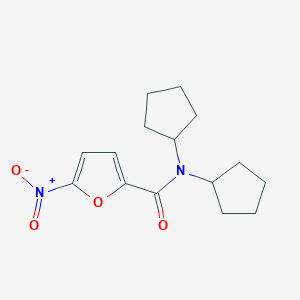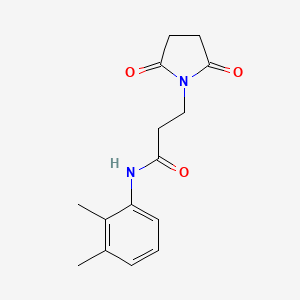![molecular formula C17H20N4O2S2 B5866066 N-[4-(AMINOSULFONYL)PHENYL]-4-PHENYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE](/img/structure/B5866066.png)
N-[4-(AMINOSULFONYL)PHENYL]-4-PHENYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(Aminosulfonyl)phenyl]-4-phenyltetrahydro-1(2H)-pyrazinecarbothioamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Aminosulfonyl)phenyl]-4-phenyltetrahydro-1(2H)-pyrazinecarbothioamide typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonamide with phenyl isothiocyanate under controlled conditions to form the intermediate product. This intermediate is then reacted with tetrahydropyrazine to yield the final compound. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final compound.
化学反应分析
Types of Reactions
N-[4-(Aminosulfonyl)phenyl]-4-phenyltetrahydro-1(2H)-pyrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
科学研究应用
N-[4-(Aminosulfonyl)phenyl]-4-phenyltetrahydro-1(2H)-pyrazinecarbothioamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in developing new therapeutic agents for treating infections and inflammatory diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
作用机制
The mechanism of action of N-[4-(Aminosulfonyl)phenyl]-4-phenyltetrahydro-1(2H)-pyrazinecarbothioamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt essential biological processes, leading to the compound’s antimicrobial or anti-inflammatory effects. The exact molecular pathways involved may vary depending on the specific application and target organism.
相似化合物的比较
Similar Compounds
- N-[4-(Aminosulfonyl)phenyl]nicotinamide
- N-[4-(Aminosulfonyl)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- 4-amino-N-[4-(aminosulfonyl)phenyl]benzenesulfonamide
Uniqueness
N-[4-(Aminosulfonyl)phenyl]-4-phenyltetrahydro-1(2H)-pyrazinecarbothioamide is unique due to its specific structural features, which confer distinct biological activities
属性
IUPAC Name |
4-phenyl-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S2/c18-25(22,23)16-8-6-14(7-9-16)19-17(24)21-12-10-20(11-13-21)15-4-2-1-3-5-15/h1-9H,10-13H2,(H,19,24)(H2,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXUITXVJSMCSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Ethyl-4-[(4-methoxynaphthalen-1-yl)methyl]piperazine](/img/structure/B5865998.png)

![3,5-dinitro-N-[(E)-[1-(4-nitrophenyl)pyrrol-2-yl]methylideneamino]benzamide](/img/structure/B5866025.png)
![2-[5-(2,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5866030.png)



![1-{[(2,2,3,3-Tetramethylcyclopropyl)carbonyl]oxy}pyrrolidine-2,5-dione](/img/structure/B5866051.png)
![4-[Methyl-(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol](/img/structure/B5866053.png)
![4-methoxy-2-{[4-(4-methoxybenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B5866054.png)
![7-[(4-CHLOROPHENYL)METHOXY]-8-METHYL-4-PROPYL-2H-CHROMEN-2-ONE](/img/structure/B5866062.png)
![4-[(2-propylpentanoyl)amino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B5866071.png)

